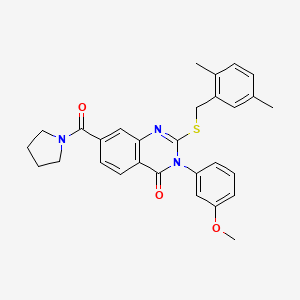
2-((2,5-dimethylbenzyl)thio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,5-dimethylbenzyl)thio)-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H29N3O3S and its molecular weight is 499.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-inflammatory Properties
Quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory activities. For example, Fahmy et al. (2012) synthesized a series of heterocyclic derivatives, including quinazolin-5(6H)-one moieties, and found significant anti-inflammatory activities in most of the obtained compounds, comparable to celecoxib, with safe ulcer indices. This indicates a potential for quinazolinones in developing new anti-inflammatory agents (Fahmy, Khalifa, Nossier, Abdalla, & Ismai, 2012).
Antioxidant Activity
Khalida F. Al-azawi (2016) synthesized quinazolin derivatives and evaluated their antioxidant capacity. The study found that some synthesized compounds demonstrated excellent scavenging capacity against radicals, indicating their potential as antioxidants (Khalida F. Al-azawi, 2016).
Cytotoxicity and Anti-tumor Mechanisms
The cytotoxicity and anti-tumor mechanisms of quinazolinone derivatives have been a significant area of research. Hour et al. (2013) used a quinazolinone compound as a lead to develop potent anti-cancer agents and examine their anti-cancer mechanisms, demonstrating the compound's potential in cancer therapy (Hour, Lee, Chen, Lee, Zhao, & Lee, 2013).
Antimicrobial Activity
Quinazolinone derivatives have been shown to possess significant antimicrobial activities. Selvam and Kumar Palanirajan (2010) synthesized new thiazoloquinazoline derivatives and found them to exhibit significant in vitro antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Selvam & Kumar Palanirajan, 2010).
Analgesic Activity
The analgesic properties of quinazolinone derivatives have also been explored. Osarumwense Peter Osarodion (2023) synthesized compounds with the quinazolinone ring and found them to exhibit significant analgesic activity, suggesting their potential use in pain management (Osarumwense Peter Osarodion, 2023).
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3S/c1-19-9-10-20(2)22(15-19)18-36-29-30-26-16-21(27(33)31-13-4-5-14-31)11-12-25(26)28(34)32(29)23-7-6-8-24(17-23)35-3/h6-12,15-17H,4-5,13-14,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSKTYVQMDDQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCC4)C(=O)N2C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

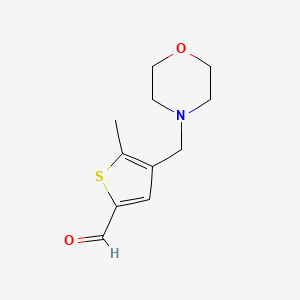
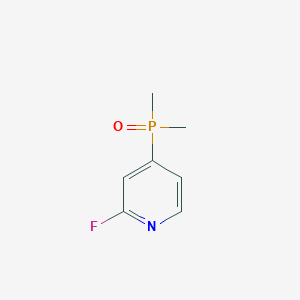
![rac-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2945064.png)
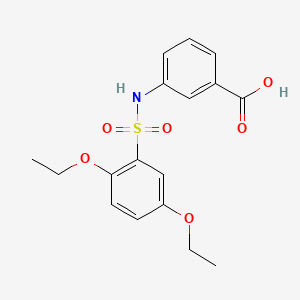
![1-[(4-Nitrophenoxy)methyl]benzotriazole](/img/structure/B2945066.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-phenylpropyl)oxamide](/img/structure/B2945068.png)

![tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate](/img/structure/B2945073.png)
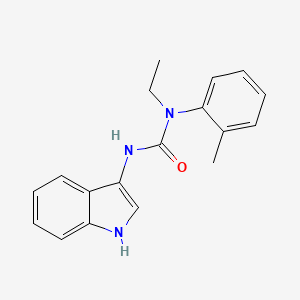

![methyl 6-chloro-2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2945079.png)
![N-(3-acetylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2945080.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2945082.png)
![(2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid](/img/structure/B2945084.png)